Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
Overview
Description
“Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C14H23NO3 . It has a molecular weight of 253.34 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h4-10H2,1-3H3
. The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)C2
. Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 253.16779360 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate has been a focus in the development of efficient and scalable synthetic routes. These routes have been explored for the synthesis of related bifunctional compounds, which are useful for further selective derivations on azetidine and cyclobutane rings. This provides access to novel compounds that can explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Chemical Reactions
Research has been conducted on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This research offers insights into the chemical behavior of related compounds in reactions with substrates containing an active methylene group (Moskalenko & Boev, 2012).
Biological Activity and Applications
Biologically Active Derivatives
Synthesis of biologically active compounds involves the use of this compound. This includes the development of compounds such as N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. These compounds are significant in the exploration of new therapeutic molecules (Amirani Poor et al., 2018).
Antiviral Research
Some derivatives of 1-thia-4-azaspiro[4.5]decane, structurally related to this compound, have been synthesized and evaluated for their antiviral activity against human coronavirus and influenza virus. This highlights the potential of related compounds in antiviral drug development (Apaydın et al., 2019).
Crystallography and Structural Analysis
- Crystal Structure Studies: The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, a compound closely related to this compound, has been reported. Such studies are crucial for understanding the structural properties and potential applications of these compounds in various scientific fields (Dong et al., 1999).
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZBFPPQUKOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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